Cas no 1807056-32-1 (Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate)

Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate is a specialized benzoate ester derivative featuring a cyano group, difluoromethoxy substituent, and hydroxymethyl functionality. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, enabling further derivatization or incorporation into complex molecular frameworks. The presence of the difluoromethoxy group enhances metabolic stability and lipophilicity, while the hydroxymethyl moiety offers a handle for further synthetic modifications. The ethyl ester group provides improved solubility in organic solvents, facilitating downstream applications. Its structural features make it a valuable intermediate for the development of biologically active compounds, particularly in medicinal chemistry and crop protection.
Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate structure
1807056-32-1 structure
商品名:Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate
CAS番号:1807056-32-1
MF:C12H11F2NO4
メガワット:271.21685051918
CID:4947098

Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate
    • インチ: 1S/C12H11F2NO4/c1-2-18-11(17)10-7(6-16)3-4-9(8(10)5-15)19-12(13)14/h3-4,12,16H,2,6H2,1H3
    • InChIKey: WTTHYGNRKDAHMK-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC(CO)=C(C(=O)OCC)C=1C#N)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 355
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 79.6

Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015018533-1g
Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate
1807056-32-1 97%
1g
1,475.10 USD 2021-06-18

Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate 関連文献

Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoateに関する追加情報

Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate (CAS No. 1807056-32-1): A Comprehensive Overview

Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate (CAS No. 1807056-32-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate.

Chemical Structure and Properties

Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate is a complex organic molecule with a molecular formula of C14H11FO4. The presence of a cyano group, difluoromethoxy substituent, and a hydroxymethyl group on the benzene ring imparts unique chemical and physical properties to this compound. The cyano group is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the molecule. The difluoromethoxy substituent adds fluorine atoms, which are often associated with enhanced metabolic stability and improved pharmacokinetic properties. The hydroxymethyl group introduces a polar functionality that can enhance solubility and facilitate interactions with biological targets.

Synthesis Methods

The synthesis of Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate involves multiple steps and requires precise control over reaction conditions to achieve high yields and purity. One common approach involves the sequential introduction of functional groups onto a benzene ring. For instance, the starting material can be a substituted benzene derivative that undergoes a series of reactions such as nitration, reduction, and esterification to form the final product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods that minimize waste and reduce the use of hazardous reagents.

Biological Activities

Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate has been extensively studied for its biological activities, particularly in the context of anticancer and anti-inflammatory applications. Research has shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

In addition to its anticancer properties, Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate has demonstrated significant anti-inflammatory activity. Studies have indicated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Therapeutic Potential

The therapeutic potential of Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate is currently being evaluated in preclinical studies and early-stage clinical trials. Preliminary results have shown promising outcomes in terms of safety and efficacy. For instance, a phase I clinical trial conducted on patients with advanced solid tumors reported that the compound was well-tolerated at various dose levels with no severe adverse effects observed.

Furthermore, ongoing research is focused on optimizing the pharmacokinetic properties of Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate to enhance its bioavailability and therapeutic index. This includes the development of prodrugs and nanoparticle formulations that can improve drug delivery to target tissues.

Conclusion

In conclusion, Ethyl 2-cyano-3-difluoromethoxy-6-(hydroxymethyl)benzoate (CAS No. 1807056-32-1) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure confers favorable properties such as enhanced stability and solubility, making it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, it is anticipated that this compound will play a significant role in advancing the treatment options for various diseases.

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